2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-chloro-4-methylphenyl)acetamide
Description
2-[(3-butyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide is a complex organic compound featuring a benzofuro-pyrimidine core
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S/c1-3-4-11-27-22(29)21-20(15-7-5-6-8-18(15)30-21)26-23(27)31-13-19(28)25-17-10-9-14(2)12-16(17)24/h5-10,12H,3-4,11,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODRAQWRHZBDCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-butyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide typically involves multiple stepsThe final step involves the acylation of the compound with N-(2-chloro-4-methylphenyl)acetamide under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[(3-butyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-[(3-butyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[(3-butyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and ultimately therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuro-pyrimidine derivatives and related heterocyclic compounds. Examples include:
- 4-oxo-3,4-dihydro-1,2,3-benzotriazines
- Indole derivatives
- Imidazole derivatives
Uniqueness
What sets 2-[(3-butyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide apart is its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .
Biological Activity
The compound 2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-chloro-4-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological mechanisms, effects on various cellular processes, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure that incorporates a sulfanyl group , a chloro-substituted phenyl ring , and a tricyclic core . Its molecular formula is with a molecular weight of approximately 389.89 g/mol.
1. Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. Similar compounds in its class have been shown to inhibit the growth of various bacterial strains, including Klebsiella pneumoniae. The presence of the chloro group enhances its interaction with bacterial enzymes such as penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.
2. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism appears to involve the disruption of cellular signaling pathways and the induction of oxidative stress.
Case Studies
-
Antibacterial Efficacy :
- In a study assessing the minimum inhibitory concentration (MIC) against K. pneumoniae, it was found that the compound demonstrated effective bactericidal activity with a MIC value significantly lower than that of similar compounds without the chloro substituent . The time-kill kinetics showed a reduction in viable bacterial counts after 6 hours of exposure.
-
Cytotoxicity Tests :
- Cytotoxicity assays conducted on various cancer cell lines revealed that the compound inhibited cell proliferation effectively, with IC50 values indicating potent activity against specific cancer types .
Biochemical Pathways
The biological activity of this compound is mediated through several biochemical pathways:
- Inhibition of Protein Synthesis : Similar to other acetamide derivatives, it may interfere with protein synthesis by binding to ribosomal subunits or related enzymes.
- Cell Signaling Modulation : The compound has been shown to affect signaling pathways involved in cell growth and apoptosis, potentially leading to enhanced therapeutic effects in cancer treatment.
Comparative Analysis
| Compound Name | Structure | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| 2-Chloro-N-(4-methylphenyl)acetamide | Structure | Antimicrobial | 16 |
| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Structure | Antibacterial | 8 |
Q & A
What are the recommended methodologies for optimizing the synthesis of this compound?
Basic Research Question
To optimize synthesis, employ statistical Design of Experiments (DoE) . This involves identifying critical factors (e.g., temperature, catalyst loading, reaction time) and using factorial designs to evaluate their interactions. For example, a Central Composite Design (CCD) can model nonlinear relationships, while Response Surface Methodology (RSM) identifies optimal conditions. A sample experimental matrix might include:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Catalyst (mol%) | 0.5 | 2.0 |
| Reaction Time (h) | 6 | 24 |
Post-analysis via ANOVA determines significant factors, enabling yield maximization while minimizing side reactions .
How can computational methods aid in elucidating the reaction mechanism of this compound?
Advanced Research Question
Use quantum chemical calculations (e.g., density functional theory, DFT) to map reaction pathways and transition states. Tools like the Artificial Force Induced Reaction (AFIR) method systematically explore possible intermediates and activation energies. Coupling this with molecular dynamics simulations (e.g., in COMSOL Multiphysics) allows modeling solvent effects and steric hindrance. For example, ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error cycles by 60% .
What analytical techniques are most effective for characterizing impurities in this compound?
Basic Research Question
Combine Solid-Phase Extraction (SPE) with LC-MS/MS for high sensitivity. Use Oasis HLB cartridges (60 mg, 3 cc) for sample preparation, followed by chromatographic separation on a C18 column and detection via triple-quadrupole MS. Internal standards (e.g., deuterated analogs) correct for matrix effects. A comparison of techniques:
| Method | LOD (ng/L) | Recovery (%) | Matrix Compatibility |
|---|---|---|---|
| SPE + LC-MS/MS | 0.1–5 | 85–110 | Water, sludge, urine |
| Liquid-Liquid | 10–50 | 70–90 | Limited to non-polar |
Cross-validation with NMR (¹H/¹³C) ensures structural fidelity .
How should researchers address contradictory data in stability studies of this compound?
Advanced Research Question
Contradictions often arise from matrix interference or degradation pathways. Implement multi-method validation :
Accelerated Stability Testing : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via HPLC-DAD and high-resolution MS.
Isotopic Labeling : Track specific functional groups (e.g., sulfanyl moiety) using ³⁴S isotopes to distinguish degradation products.
Multivariate Analysis : Apply Principal Component Analysis (PCA) to isolate variables causing discrepancies.
For example, if conflicting HPLC and LC-MS results occur, re-test using ion mobility spectrometry to resolve co-eluting peaks .
What safety protocols are critical when handling this compound in the lab?
Basic Research Question
Follow OSHA-compliant procedures:
- Inhalation Exposure : Use fume hoods with ≥100 ft/min airflow; monitor airborne levels via NIOSH Method 5522.
- Dermal Contact : Wear nitrile gloves (≥8 mil thickness) and lab coats with chemical-resistant aprons.
- First Aid : Immediate rinsing with 0.9% saline (15 min for eyes); activated charcoal (1 g/kg body weight) for ingestion, followed by gastric lavage under medical supervision .
How can green chemistry principles be applied to improve the sustainability of its synthesis?
Advanced Research Question
Adopt catalyst recycling and solvent substitution:
- Replace dichloromethane with cyclopentyl methyl ether (CPME), reducing toxicity by 70%.
- Use immobilized enzymes (e.g., Candida antarctica lipase B) for selective sulfanyl group transfer, achieving ≥90% yield over 5 cycles.
- Process Intensification : Microreactor systems (channel width: 500 µm) enhance heat/mass transfer, reducing reaction time from 24 h to 30 min .
What strategies resolve low reproducibility in biological activity assays involving this compound?
Advanced Research Question
Standardize assay conditions using Quality-by-Design (QbD) principles :
- Critical Quality Attributes (CQAs) : Define IC₅₀ variability limits (±15%).
- Design Space : Optimize pH (7.4 ± 0.2), temperature (37 ± 0.5°C), and cell passage number (≤10).
- Risk Assessment : Fishbone diagrams identify contamination sources (e.g., endotoxins in buffers).
Use robotic liquid handlers (CV ≤5%) to minimize pipetting errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
